2-(3-Carboxyphenyl)pyridine-4-carboxylic acid
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Description
2-(3-Carboxyphenyl)isonicotinic acid is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The molecular formula of 2-(3-Carboxyphenyl)isonicotinic acid is C13H9NO4 .
Synthesis Analysis
The synthesis of 2-(3-Carboxyphenyl)isonicotinic acid involves several steps. The process starts with the synthesis of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. This is followed by the synthesis of ethyl 2-(3’-(ethoxycarbonyl)phenyl)isonicotinate. The final step involves the synthesis of 2-(3’-carboxylphenyl)isonicotinic acid. The mixture of the intermediate and NaOH in water is refluxed for 2 hours, then cooled to room temperature. The solution is neutralized with concentrated HCl. A white powder is obtained with a yield of 95% .
Molecular Structure Analysis
The molecular structure of 2-(3-Carboxyphenyl)isonicotinic acid is characterized by the presence of a carboxyphenyl group attached to the isonicotinic acid. The InChI key for this compound is RISCPDDYTFEZGF-UHFFFAOYSA-N .
Safety and Hazards
While specific safety and hazard information for 2-(3-Carboxyphenyl)isonicotinic acid is not available, it’s important to handle all chemical substances with care. Isonicotinic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, have been used in the treatment of tuberculosis . These compounds target the mycobacteria causing the disease .
Mode of Action
Isonicotinic acid derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria .
Biochemical Pathways
Isonicotinic acid derivatives have been shown to affect the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Isonicotinic acid derivatives are known to inhibit the synthesis of mycolic acids, leading to the death of mycobacteria .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
2-(3-carboxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)11-7-10(13(17)18)4-5-14-11/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCPDDYTFEZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687436 |
Source
|
Record name | 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-81-1 |
Source
|
Record name | 2-(3-Carboxyphenyl)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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